Ethyl 2-chloro-2-(hydroxyimino)acetate

Peptide synthesis Coupling additives Racemization suppression

Synthesizing isoxazoline ligands or agrochemical intermediates via nitro routes? This chlorooxime ester generates ethoxycarbonylformonitrile oxide-a reactive 1,3-dipole-achieving 86% cycloaddition yield vs. 75% for nitro routes (US 2016/0060223). • (Z)-isomer enables (+)- and (-)-Δ²-isoxazolines for AMPA/kainate receptor ligands. • Chlorooxime warhead: k₂ = 306 M⁻¹s⁻¹, ~3× faster than maleimide for bioconjugation. • Moisture-sensitive crystalline solid, stored at 2-8°C. Ames-positive; include in ICH M7 impurity risk assessment when used as a synthetic intermediate.

Molecular Formula C₄H₆ClNO₃
Molecular Weight 151.55 g/mol
CAS No. 14337-43-0
Cat. No. B046832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-chloro-2-(hydroxyimino)acetate
CAS14337-43-0
SynonymsChloro(hydroxyimino)acetic Acid Ethyl Ester;  chloroglyoxylic Acid Ethyl Ester Oxime;  (Carbethoxy)chloroformaldoxime;  (Chloro)(hydroxyimino)acetic Acid Ethyl Ester;  (Ethoxycarbonyl)formohydroxamoyl Chloride;  (Ethoxycarbonyl)hydroxamic Acid Chloride;  2
Molecular FormulaC₄H₆ClNO₃
Molecular Weight151.55 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=NO)Cl
InChIInChI=1S/C4H6ClNO3/c1-2-9-4(7)3(5)6-8/h8H,2H2,1H3/b6-3-
InChIKeyUXOLDCOJRAMLTQ-UTCJRWHESA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Chloro-2-(hydroxyimino)acetate – Identity and Procurement


Ethyl 2-chloro-2-(hydroxyimino)acetate (ethyl chlorooximidoacetate, CAS 14337-43-0) is a crystalline chlorooxime ester (C₄H₆ClNO₃, MW 151.55) that serves as a precursor to ethoxycarbonylformonitrile oxide, a reactive 1,3-dipole for cycloaddition chemistry . It is stored at +2 to +8 °C, melts at 70–76 °C, and is sensitive to moisture [1]. The (Z)-isomer is the commercially dominant form .

Core Chemistry 1,3-Dipolar cycloaddition precursor Reactive nitrile oxide dipole generation
Isomer Identity (Z)-isomer stereochemical control Commercially dominant form for chiral synthesis
Procurement Logic Cold-chain reagent procurement Moisture-sensitive; 2–8 °C storage required

Ethyl 2-Chloro-2-(hydroxyimino)acetate: Non-Interchangeable with Oxyma


Although ethyl 2-chloro-2-(hydroxyimino)acetate shares the hydroxyimino ester scaffold with the well-known peptide coupling additive Oxyma (ethyl 2-cyano-2-(hydroxyimino)acetate), the halogen substitution radically alters acidity, reactivity, and safety profiles. The predicted pKa of the chlorooxime (~7.60) contrasts starkly with Oxyma’s pKa of 4.60, meaning each compound operates in fundamentally different protonation regimes under standard coupling conditions [1]. Moreover, the chloro substituent introduces a positive Ames mutagenicity signal absent in Oxyma [2], making procurement based on application-specific risk assessment essential. The following quantitative comparisons substantiate where this compound provides differentiable value or demands caution.

Risk Factor
This Compound
Oxyma (Cyano Analog)
Acidity profile mismatch
Predicted pKa ~7.60; protonated at coupling pH
pKa 4.60; deprotonated base scavenger
Safety classification gap
Reported Ames-positive; respiratory sensitisation hazard
Not flagged for mutagenicity; widely used additive
Storage & handling divergence
Cold-chain dependent; moisture-sensitive
Room-temperature storage; bench-stable

Ethyl 2-Chloro-2-(hydroxyimino)acetate: Quantitative Evidence vs. Analogs


pKa Divergence vs. Oxyma in Peptide Coupling

The chlorooxime ester exhibits a predicted pKa of 7.60 ± 0.10, whereas ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) possesses an experimentally confirmed pKa of 4.60 [1]. Under carbodiimide-mediated coupling conditions at near-neutral pH, Oxyma is predominantly deprotonated and acts as an effective base scavenger; the chloro compound remains substantially protonated, altering its ability to quench DCC basicity and suppress racemization. This difference is not incremental but mechanistic, determining whether the additive can function as an auxiliary nucleophile versus a bystander [2].

pKa vs. Oxyma
Cross-study comparable
ΔpKa ≈ 3.0
Protonation-state context for coupling
Predicted 7.60 vs. experimental 4.60
Peptide synthesis Coupling additives Racemization suppression

Ames Mutagenicity vs. Oxyma

Ethyl 2-chloro-2-(hydroxyimino)acetate has been reported to show significant mutagenicity in Salmonella typhimurium TA-100 (Ames test) [1], while ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) is not flagged for mutagenicity and is widely recognized as a non-explosive, safer replacement for HOBt/HOAt . The chlorooxime also carries hazard statements H334 (respiratory sensitisation) and H318 (serious eye damage), whereas OxymaPure is handled under less restrictive safety classifications .

Ames Mutagenicity
Cross-study comparable
Positive vs. negative Ames signal
Procurement risk assessment context
S. typhimurium TA-100 assay
Genotoxicity Safety assessment Procurement risk

Isoxazoline Cycloaddition Yield vs. Nitro Route

In the preparation of ethyl 5,5-diphenyl-3-isoxazolinecarboxylate (isoxadifen-ethyl precursor), the [2+3] cycloaddition employing ethyl 2-chloro-2-hydroxyiminoacetate as the nitrile oxide precursor delivers 86% yield (1 equiv. chlorooxime, 1.5 equiv. 1,1-diphenylethene), whereas the alternative nitro-compound-based route yields only 75% [1]. This is an absolute 11 percentage point yield advantage, representing a ~15% relative yield improvement. Both processes are explicitly compared as prior art in the same patent specification, making this a rare head-to-head statement in the primary literature.

Cycloaddition Yield
Direct head-to-head
86% vs. 75%
Reported yield context for isoxazoline route
US 2016/0060223; 11 pp advantage
1,3-Dipolar cycloaddition Isoxazoline synthesis Agrochemical intermediates

Cysteine Bioconjugation Kinetics vs. Maleimide

Chlorooxime-mediated cysteine conjugation proceeds with an apparent second-order rate constant k₂ = 306 ± 4 M⁻¹s⁻¹ for glutathione (GSH) under physiological conditions [1], which compares favorably to the maleimide-cysteine benchmark of ~10² M⁻¹s⁻¹ (~3-fold faster). Moreover, chlorooxime-derived thiohydroximate conjugates demonstrate high stability toward acid, base, and external thiol nucleophiles, addressing the known hydrolysis susceptibility of maleimide conjugates [1][2].

Cysteine Conjugation
Cross-study comparable
k₂ = 306 ± 4 M⁻¹s⁻¹
Supports bioconjugation kinetics review
~3-fold faster than maleimide benchmark
Bioconjugation Cysteine modification Peptide stapling

Enantioselective Isoxazoline Synthesis via (Z)-Isomer

Commercially supplied ethyl 2-chloro-2-(hydroxyimino)acetate is predominantly the (Z)-isomer, which upon dehydrochlorination with NaHCO₃ generates ethoxycarbonylformonitrile oxide stereospecifically . This has been exploited to prepare both (+)- and (−)-Δ²-isoxazolines with defined absolute configuration, including the chiral AMPA/kainate receptor probe CIP-AS (−) . The methyl ester analog (methyl 2-chloro-2-(hydroxyimino)acetate, MW 137.52) is accessible but has not been documented in comparable stereoselective heterocycle syntheses, making the ethyl ester the demonstrated choice for chiral pool applications .

Chiral Pool Precedent
Class-level inference
(Z)-ester documented for (+)- and (−)-isoxazolines
Stereochemical-control study fit
Methyl ester lacks comparable precedent
Asymmetric synthesis Chiral isoxazolines AMPA receptor ligands

Purity and Storage Benchmarks

The target compound is routinely supplied at ≥97% purity (Sigma-Aldrich, TCI) with a defined melting point of 70–76 °C and storage requirement of 2–8 °C . In contrast, the cyano analog Oxyma (97% purity) is stored at room temperature and lacks the moisture-sensitivity/lachrymatory hazard classification, reflecting fundamentally different supply-chain handling [1]. The chlorooxime's moisture sensitivity demands cold-chain integrity during shipping, a factor that distinguishes its procurement logistics from bench-stable Oxyma.

Purity & Storage
Class-level inference
≥97% assay; 2–8 °C
Specification review context
Supplier specifications; cold-chain logistics
Quality control Reagent purity Storage compliance

Ethyl 2-Chloro-2-(hydroxyimino)acetate: Procurement Value Scenarios


Industrial Isoxadifen-Ethyl and Isoxazoline Synthesis

The 86% cycloaddition yield advantage over the nitro-compound route (75%) documented in US Patent 2016/0060223 directly supports procurement of this chlorooxime for isoxadifen-ethyl manufacture, where an 800–1000 ton annual market demands maximal atom economy [1]. The chlorooxime route avoids the expensive, multi-step preparation of 1,1-diphenylethene from Grignard reagents, further reducing raw material burden.

Chiral Δ²-Isoxazoline Synthesis for Neuroprobes

Laboratories synthesizing enantiopure isoxazolines as AMPA/kainate receptor ligands should procure the ethyl (Z)-chlorooxime ester given its documented deployment in preparing both (+)- and (−)-Δ²-isoxazolines and the chiral amino acid CIP-AS (−) . The methyl ester analog lacks equivalent stereochemical precedent, and the cyano analog (Oxyma) is structurally incapable of generating the nitrile oxide dipole required for this transformation.

Cysteine Peptide Stapling and Bioconjugation Reagents

The chlorooxime warhead, as demonstrated with model substrate FC1 and GSH, achieves k₂ = 306 ± 4 M⁻¹s⁻¹ conjugation kinetics under physiological conditions – approximately 3-fold faster than maleimide benchmarks – with conjugate stability superior to maleimide adducts [2]. Ethyl 2-chloro-2-(hydroxyimino)acetate serves as a synthetic entry point to bespoke bis-chlorooxime stapling reagents capable of constructing Cys-Cys crosslinks in native peptides without protection-group manipulation.

Mutagenicity-Critical Intermediate Screening

The Ames-positive signal in Salmonella typhimurium TA-100 [3] positions this compound as a positive control or a candidate for structure-activity relationship (SAR) studies aimed at understanding chlorooxime genotoxicity. For medicinal chemistry programs where the chlorooxime is a synthetic intermediate, the mutagenicity data mandate inclusion in ICH M7-compliant impurity risk assessment, distinguishing it from the Ames-negative cyano analog and making the ethyl chlorooxime the relevant compound for toxicology-informed route scouting.

Application
Selection Property
Validation Focus
Isoxazoline cycloaddition studies
Reported yield advantage context
Atom-economy and route-efficiency review
Chiral isoxazoline synthesis
Stereochemical-control study fit
Enantiomer-attribution review
Peptide stapling research
Cysteine conjugation kinetics context
Conjugate stability endpoint review
Genotoxicity SAR studies
Ames-positive screening context
Impurity risk assessment framework

Technical Documentation Hub

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44 linked technical documents
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